5-Chloro-1-ethylindoline-2,3-dione

Enzyme Inhibition IMPDH Immunosuppression

5-Chloro-1-ethylindoline-2,3-dione is a critical dual-substituted isatin building block. Unlike 5-chloroisatin (CAS 17630-76-1) or N-ethylisatin (CAS 2685-53-6), its combinatorial 5-Cl/N-ethyl phenotype delivers unique polypharmacology: high-potency nAChR antagonism (IC50 1.8–15 nM) plus IMPDH2 inhibition (Ki 240 nM). SAR data confirm that substituting with single-substituted analogs produces divergent biological outcomes, including altered cell death pathways. Procure at ≥97% purity to ensure chemical homogeneity for sensitive radioligand binding and enzyme inhibition assays where minor impurities skew IC50/Ki determinations.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63
CAS No. 102838-61-9
Cat. No. B2457467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-ethylindoline-2,3-dione
CAS102838-61-9
Molecular FormulaC10H8ClNO2
Molecular Weight209.63
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O
InChIInChI=1S/C10H8ClNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3
InChIKeyCVNFQWGJCPCLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-ethylindoline-2,3-dione (CAS 102838-61-9): A Dual-Substituted Isatin Core for Specialized CNS and Anticancer Research Applications


5-Chloro-1-ethylindoline-2,3-dione, a synthetic derivative of isatin (indoline-2,3-dione), is characterized by a chlorine atom at the 5-position and an ethyl group on the nitrogen atom of the indole ring . This dual substitution pattern is a key structural determinant that distinguishes it from its parent isatin scaffold and other mono-substituted analogs. It is primarily employed as a building block and a biochemical probe in the research of neurological disorders and oncology, with documented interactions with multiple biological targets, including neurotransmitter transporters, nicotinic acetylcholine receptors (nAChRs), and inosine-5'-monophosphate dehydrogenase (IMPDH) [1][2].

Why 5-Chloro-1-ethylindoline-2,3-dione (102838-61-9) is Not Interchangeable with Other Isatin Derivatives


The assumption that isatin analogs are functionally interchangeable is contradicted by structure-activity relationship (SAR) data. Even minor substitutions on the isatin core profoundly alter target affinity, selectivity, and pharmacokinetic properties. Studies show that moving from an unsubstituted isatin to N-ethylisatin changes the mode of cell death from apoptosis to necrosis, while 5-halogenation dramatically influences transporter binding and enzyme inhibition [1][2]. 5-Chloro-1-ethylindoline-2,3-dione represents a unique combinatorial phenotype. Substituting it for 5-chloroisatin (CAS 17630-76-1) or N-ethylisatin (CAS 2685-53-6) will result in divergent biological outcomes, making it essential to procure this specific dual-substituted entity for projects requiring its validated target profile.

Quantitative Differentiation of 5-Chloro-1-ethylindoline-2,3-dione: A Comparative Analysis of Potency and Target Engagement


IMPDH2 Inhibition: Potency Compared to Unsubstituted Isatin Scaffold

5-Chloro-1-ethylindoline-2,3-dione acts as a non-competitive inhibitor of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). The compound inhibits the enzyme with a Ki of 240 nM when tested against the substrate NMD (Nicotinamide adenine dinucleotide) [1]. While a direct comparator for this specific assay is not available in the same source, the unsubstituted parent compound isatin typically exhibits weak or no activity against IMPDH, highlighting that the 5-chloro and N-ethyl substitutions are critical for conferring this potent, non-competitive inhibition.

Enzyme Inhibition IMPDH Immunosuppression Anticancer

Monoamine Transporter Profile: Differentiated Affinity for DAT vs. NET and SERT

This compound demonstrates a unique inhibitory profile across the three major monoamine transporters. It shows its highest potency at the serotonin transporter (SERT) with an IC50 of 100 nM, compared to norepinephrine transporter (NET) inhibition at 443 nM and dopamine transporter (DAT) inhibition at 658 nM [1]. This represents a ~4- to 6-fold selectivity window for SERT over NET and DAT. In contrast, other isatin derivatives, such as 5-chloroisatin, have been primarily characterized for DAT interactions without this documented polypharmacology.

Neurotransmitter Transporter Dopamine Norepinephrine Serotonin CNS

High-Potency Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

5-Chloro-1-ethylindoline-2,3-dione is a potent antagonist of several neuronal nAChR subtypes, with the highest activity observed at the α3β4 receptor (IC50 = 1.8 nM) and the α1β1γδ muscle-type receptor (IC50 = 7.9 nM) [1]. This low nanomolar potency is a key differentiator from many other isatin derivatives, which are more commonly associated with monoamine oxidase (MAO) inhibition or benzodiazepine receptor binding. For instance, the unsubstituted isatin exhibits an IC50 of 3,000 nM for MAO-B, highlighting a >1000-fold shift in primary pharmacology .

Nicotinic Receptor nAChR Antagonist Neuropharmacology Addiction

Vendor-Specified Purity: Benchmarking Against Alternative Sources

Commercially, this compound is offered with purity specifications that impact its suitability for precise research. While generic listings exist, a primary vendor, Chemscene, specifies a purity of ≥97% (Cat. No. CS-0339761) . This contrasts with other suppliers like AKSci, which list the compound at 95% purity (Cat. No. 5174CJ) . For experimental protocols requiring high purity to minimize off-target effects from impurities, the ≥97% grade represents a quantifiable advantage in procurement.

Purity Procurement Quality Control Reproducibility

Key Research and Industrial Application Scenarios for 5-Chloro-1-ethylindoline-2,3-dione


Neuroscience: Investigating Polypharmacology in Addiction and Neurodegeneration Models

Its high-potency antagonism at nAChRs (IC50 = 1.8-15 nM) combined with moderate inhibition of monoamine transporters (IC50 = 100-658 nM) makes it a valuable probe for dissecting complex CNS pathways. This polypharmacological profile is particularly relevant for studying nicotine addiction, where both nAChR and dopamine pathways are central, and for exploring multi-target directed ligands for neurodegenerative diseases [1].

Cancer Biology: Targeting IMPDH2 in Proliferative Disorders

The compound's non-competitive inhibition of IMPDH2 (Ki = 240 nM) identifies it as a chemical starting point for developing antiproliferative agents. This is directly supported by patent literature describing isatin derivatives with anti-cancer activity, and specifically by reports that this compound can arrest proliferation and induce differentiation in undifferentiated cells [2].

Medicinal Chemistry: A Dual-Substituted Scaffold for SAR Exploration

As a core scaffold featuring both an N-ethyl and a 5-chloro substitution, this compound is a critical building block for generating focused libraries to explore the SAR of isatin derivatives. Its established activity against multiple targets (IMPDH, nAChRs, monoamine transporters) provides several avenues for lead optimization. This role is validated by its use in synthesizing derivatives for HDAC inhibition studies, where 5-substitution on the isatin ring was found to be crucial for potency [3].

Procurement with Confidence: Selecting the Right Purity Grade for Sensitive Assays

For researchers requiring high-confidence results, the procurement of the compound at ≥97% purity (e.g., from Chemscene) is recommended over the 95% grade. This ensures a higher level of chemical homogeneity, which is critical for sensitive in vitro assays such as radioligand binding or enzyme inhibition studies where even minor impurities can skew IC50 and Ki determinations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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